molecular formula C24H30O5 B1242030 Galbanic acid CAS No. 3566-55-0

Galbanic acid

Cat. No. B1242030
CAS RN: 3566-55-0
M. Wt: 398.5 g/mol
InChI Key: CVWWNYPTZYQCSE-YFBXQHAESA-N
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Description

Galbanic acid is a terpene lactone.
This compound is a natural product found in Ferula gummosa, Ferula szowitziana, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

Galbanic acid (GA), a sesquiterpene coumarin from the Ferula species, exhibits various biological properties, notably in cancer research. Studies have shown its effectiveness in inhibiting the growth of prostate cancer cells by decreasing androgen receptor abundance (Kasaian, Iranshahy, & Iranshahi, 2014). Additionally, GA-coated Fe3O4 magnetic nanoparticles enhanced cytotoxicity against different prostate cancer cell lines, indicating GA's potential in cancer treatment beyond androgen receptor down-regulation (Mohtashami, Ghows, Tayarani-Najaran, & Iranshahi, 2018).

Antimicrobial and Antibiotic Potentiating Effects

GA has been investigated for its effect on antimicrobial activity and antibiotic potentiation. In a study on Staphylococcus aureus, GA enhanced the antimicrobial activity of certain antibiotics and ethidium bromide, suggesting its role as an efflux pump inhibitor (Bazzaz, Memariani, Khashiarmanesh, Iranshahi, & Naderinasab, 2010).

Applications in Nanoparticle Drug Delivery

This compound-loaded solid lipid nanoparticles (GBA-SLNs) showed potential in improving the anticancer activities of GBA, particularly in targeting A549 cells and inducing apoptosis and DNA damage, highlighting the utility of SLNs in delivering lipophilic compounds like GA (Eskandani, Barar, Ezzati Nazhad Dolatabadi, Hamishehkar, & Nazemiyeh, 2015).

Anti-Angiogenic and Antiproliferative Actions

GA exhibits significant anti-angiogenic and anti-proliferative actions, as shown in studies involving human umbilical vein endothelial cells and mouse Lewis lung cancer cells. It effectively inhibited vascular endothelial growth factor (VEGF)-induced proliferation and migration, demonstrating its potential in cancer therapy (Kim et al., 2011).

Role in Overcoming Drug Resistance

This compound has shown promise in overcoming chemoresistance in lung cancer. A study combining GA with TNF-related apoptosis-inducing ligand (TRAIL) demonstrated enhanced cytotoxicity and apoptosis induction in resistant non-small cell lung cancer cells, suggesting its potential as a TRAIL sensitizer (Kim et al., 2019).

properties

CAS RN

3566-55-0

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid

InChI

InChI=1S/C24H30O5/c1-15(2)19-9-5-16(3)24(4,20(19)10-11-22(25)26)14-28-18-8-6-17-7-12-23(27)29-21(17)13-18/h6-8,12-13,16,20H,5,9-11,14H2,1-4H3,(H,25,26)/t16-,20-,24-/m0/s1

InChI Key

CVWWNYPTZYQCSE-YFBXQHAESA-N

Isomeric SMILES

C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O

SMILES

CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)O

synonyms

galbanic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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